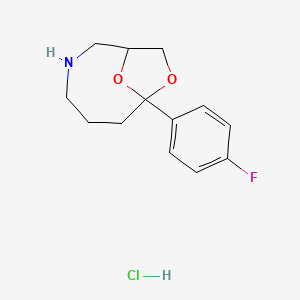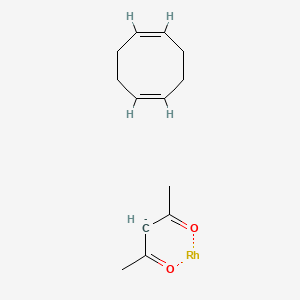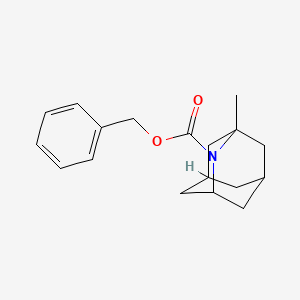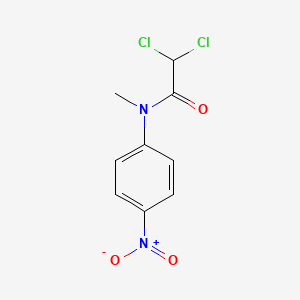
1-Ethylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C13H19NO3S. It is a derivative of pyrrolidine and benzene sulfonate, featuring a pyrrolidine ring substituted with an ethyl group and a benzene ring substituted with a methyl group and a sulfonate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 1-ethylpyrrolidine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: The corresponding alcohol and sulfonic acid.
Applications De Recherche Scientifique
1-Ethylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Ethylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The pyrrolidine ring can interact with biological molecules, potentially affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethylpyrrolidine: Lacks the benzene sulfonate group.
4-Methylbenzenesulfonate: Lacks the pyrrolidine ring.
Pyrrolidine Derivatives: Various derivatives with different substituents on the pyrrolidine ring.
Uniqueness
1-Ethylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate is unique due to its combination of a pyrrolidine ring and a benzene sulfonate group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H19NO3S |
|---|---|
Poids moléculaire |
269.36 g/mol |
Nom IUPAC |
(1-ethylpyrrolidin-3-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H19NO3S/c1-3-14-9-8-12(10-14)17-18(15,16)13-6-4-11(2)5-7-13/h4-7,12H,3,8-10H2,1-2H3 |
Clé InChI |
UPDMYSDLLVBOKV-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(C1)OS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Naphthalenesulfonic acid, 7-(acetylamino)-3-[[4-(acetylamino)phenyl]azo]-4-hydroxy-, monosodium salt](/img/structure/B13411263.png)



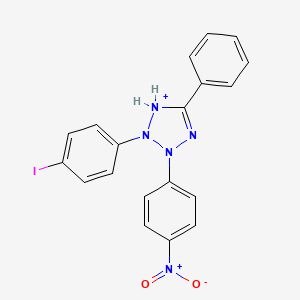
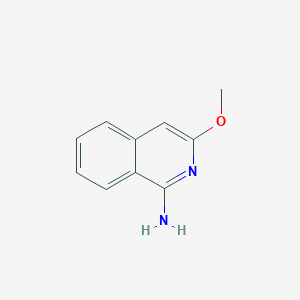
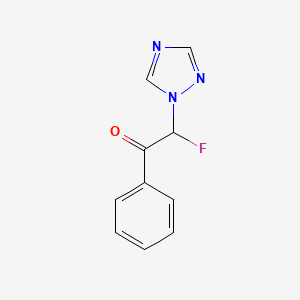
![(4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-(4-methylphenyl)sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13411329.png)
